molecular formula C8H9N5O B2767778 4-methoxy-3-(1H-tetrazol-1-yl)aniline CAS No. 891017-36-0

4-methoxy-3-(1H-tetrazol-1-yl)aniline

Cat. No.: B2767778
CAS No.: 891017-36-0
M. Wt: 191.194
InChI Key: RIPPAMITZFWDCY-UHFFFAOYSA-N
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Description

Contextualization within Tetrazole Chemistry and Substituted Aniline (B41778) Frameworks

The chemical architecture of 4-methoxy-3-(1H-tetrazol-1-yl)aniline places it firmly within two important classes of organic compounds: tetrazoles and substituted anilines.

Tetrazole Chemistry: The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. researchgate.net This high nitrogen content contributes to its unique electronic properties and chemical stability. bohrium.com In medicinal chemistry, the tetrazole moiety is widely recognized as a "privileged scaffold". beilstein-journals.orgbeilstein-journals.org It is frequently used as a bioisostere for the carboxylic acid group. This substitution can lead to improved metabolic stability, better oral bioavailability, and enhanced lipophilicity of a drug candidate. researchgate.netnih.gov The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can effectively bind to biological targets. researchgate.net

Substituted Aniline Frameworks: Substituted anilines, or aromatic amines, are fundamental building blocks in organic synthesis. ossila.com The amino group on the aniline ring can be readily functionalized, allowing for the construction of a wide array of more complex structures, including various heterocyclic systems. ossila.comcresset-group.com The nature and position of substituents on the aniline ring, such as the methoxy (B1213986) group in this compound, can significantly influence the molecule's reactivity and physical properties. ossila.com The presence of these substituents can direct further chemical transformations and modulate the electronic environment of the aromatic ring.

The combination of the tetrazole ring and the substituted aniline framework in a single molecule creates a bifunctional scaffold with significant potential for creating diverse molecular libraries for drug discovery and materials science. beilstein-journals.org

Significance in Medicinal Chemistry and Organic Synthesis Research

The unique structural features of this compound make it a compound of considerable interest in both medicinal chemistry and organic synthesis.

In Medicinal Chemistry: As a scaffold, this compound provides a foundation for the development of new therapeutic agents. The tetrazole group can act as a carboxylic acid mimic, while the aniline portion can be modified to interact with specific biological targets. beilstein-journals.orgnih.gov This dual functionality allows medicinal chemists to fine-tune the pharmacological properties of molecules derived from this scaffold. The development of novel anticancer, antibacterial, and antiviral agents often involves the use of heterocyclic building blocks like this one. beilstein-journals.orgresearchgate.net

In Organic Synthesis: From a synthetic perspective, this compound is a versatile intermediate. The amino group can undergo a variety of chemical reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups. The tetrazole ring is generally stable under many reaction conditions, allowing for selective modification of the aniline part of the molecule. bohrium.com Modern synthetic methods, including multicomponent reactions, are increasingly being used to construct complex tetrazole-containing molecules in an efficient and environmentally friendly manner. beilstein-journals.orgnih.gov

The following table summarizes the key properties and roles of the constituent functional groups:

ComponentKey CharacteristicsSignificance in Research
Tetrazole Ring Aromatic, high nitrogen content, bioisostere of carboxylic acid. researchgate.netbohrium.comImproves metabolic stability, lipophilicity, and binding interactions in drug candidates. beilstein-journals.orgnih.gov
Substituted Aniline Versatile functional group, readily modifiable. ossila.comcresset-group.comServes as a key building block for complex organic molecules and heterocyclic systems. ossila.com
Methoxy Group Electron-donating group.Modulates the electronic properties and reactivity of the aniline ring.

Overview of Current Research Trajectories on this compound and Its Analogs

Current research involving scaffolds like this compound is focused on several key areas. The primary trajectory is the design and synthesis of novel bioactive compounds. Researchers are exploring how modifications to the aniline and tetrazole moieties can lead to new drugs with improved efficacy and selectivity.

The development of more efficient and sustainable synthetic methodologies is another major research focus. This includes the use of green chemistry principles and novel catalytic systems to produce tetrazole derivatives with high yields and purity. researchgate.net The exploration of multicomponent reactions that can rapidly generate molecular diversity from simple starting materials is a particularly active area. beilstein-journals.orgbeilstein-journals.org

Furthermore, there is growing interest in the application of tetrazole-containing compounds in materials science, where their unique electronic and coordination properties can be exploited. researchgate.net The study of analogs, where the methoxy group or the substitution pattern is varied, allows for a systematic investigation of structure-activity relationships, which is crucial for rational drug design. wikipedia.org

The table below outlines some of the current research directions for this class of compounds:

Research AreaFocusKey Objectives
Medicinal Chemistry Design and synthesis of novel drug candidates.To develop new therapeutics with improved pharmacological profiles. beilstein-journals.orgresearchgate.net
Organic Synthesis Development of efficient and green synthetic methods. researchgate.netTo create diverse molecular libraries and improve the sustainability of chemical synthesis. beilstein-journals.org
Structure-Activity Relationship (SAR) Studies Investigation of how structural modifications affect biological activity.To guide the rational design of more potent and selective molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-8-3-2-6(9)4-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPAMITZFWDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327894
Record name 4-methoxy-3-(tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891017-36-0
Record name 4-methoxy-3-(tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Methoxy 3 1h Tetrazol 1 Yl Aniline Derivatives

Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The methoxy (B1213986) (-OCH3) group at the 4-position of the aniline (B41778) ring is a key feature, influencing both the electronic nature of the ring and its potential interactions with a target protein. Its position is critical; for instance, in research on xanthine (B1682287) oxidase inhibitors based on a related N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) amide framework, the 4-alkoxy substitution was a foundational element of the design. nih.gov Modification of this group, such as changing its length (e.g., to ethoxy or propoxy), can impact lipophilicity and, consequently, cell membrane permeability and binding affinity. While direct comparisons for the 4-methoxy-3-(1H-tetrazol-1-yl)aniline parent compound are not extensively documented in available literature, studies on other scaffolds suggest that replacing a methoxy group can affect biological activity. For example, replacing the 4'-carbonyl group of abscisic acid with a methoxy group did not negatively affect its activity, indicating the tolerance for such modifications in some systems. nih.gov

The 1H-tetrazole ring is a prominent functional group, often serving as a bioisostere for a carboxylic acid. nih.govbeilstein-journals.org Its acidic proton and nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The substitution pattern on the tetrazole ring itself can have a profound impact on activity.

Methylation: N-alkylation of the tetrazole ring introduces two possible positional isomers: 1-substituted and 2-substituted tetrazoles. mdpi.com In some compound series, this substitution is critical for activity. For instance, in a series of arecoline (B194364) bioisosteres, only the 2-substituted (N-methylated) tetrazole derivatives displayed the desired muscarinic agonist activity. nih.gov The choice of N-methylation position can alter the vector and nature of interactions with a receptor.

Electron-Withdrawing Groups (EWGs): The electronic properties of the tetrazole ring can be modulated by adding substituents. Theoretical studies suggest that attaching electron-withdrawing groups, such as a carboxyl group (-COOH), can significantly increase the aromaticity and stability of the tetrazole ring. researchgate.net Conversely, electron-donating groups may weaken it. researchgate.net This modulation of the ring's electronics can influence its pKa and its ability to engage in polar-π or hydrogen bond interactions, thereby affecting biological potency. nih.govwikipedia.org

The following table summarizes the general effects of substituents on the tetrazole ring based on established chemical principles.

Substitution TypeExample SubstituentPredicted Effect on Tetrazole RingPotential Impact on Biological Activity
N-Alkylation Methyl (-CH3)Blocks acidic proton, alters steric profile and hydrogen bonding potential.Can be essential for activity, may increase selectivity for certain targets.
Electron-Withdrawing Nitro (-NO2), Fluoro (-F)Increases electron-withdrawing character and aromaticity. researchgate.netnih.govMay enhance binding through stronger polar interactions.
Electron-Donating Amino (-NH2)Decreases electron-withdrawing character. researchgate.netMay alter binding by modifying the ring's electronic nature.

Adding substituents to the aniline aromatic ring can influence binding affinity through several mechanisms, including direct interaction with the target, alteration of the molecule's conformation, and modification of its electronic properties. In a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides, modifications were made not to the aniline ring itself but to a linked aromatic amide. However, the principle remains that altering aromatic moieties is a key strategy for optimizing activity. nih.gov For other aniline derivatives, substitutions that modify the electronic landscape (e.g., adding halogens or alkyl groups) have been shown to directly correlate with changes in biological activity. mdpi.com These substitutions can introduce new van der Waals or hydrogen bonding interactions, or sterically direct the molecule into a more favorable binding pose.

Positional Isomerism and its Pharmacological Implications

Positional isomerism, where functional groups are located at different positions on the aromatic scaffold, can lead to significant differences in pharmacological activity. For the this compound core, several positional isomers exist, including 3-methoxy-4-(1H-tetrazol-1-yl)aniline. uni.lu

Bioisosteric Replacements of the Tetrazole Moiety and Related Functional Groups

Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability. bohrium.comresearchgate.net The 5-substituted-1H-tetrazole ring is one of the most well-established bioisosteres for the carboxylic acid group. researchgate.netresearchgate.net This is due to its comparable pKa (around 4.5-4.9), planar structure, and similar spatial arrangement of heteroatoms capable of forming hydrogen bonds. nih.gov

In the context of this compound derivatives, replacing the tetrazole moiety with other carboxylic acid bioisosteres could be a viable strategy for lead optimization. The following table lists potential bioisosteric replacements and their general properties.

Original GroupBioisosteric ReplacementKey Properties and Rationale
1H-Tetrazole Carboxylic Acid (-COOH)The classic isostere; may alter solubility and metabolic profile.
1H-Tetrazole Acylsulfonamide (-CONHSO2R)Can mimic the acidic proton and hydrogen bonding pattern.
1H-Tetrazole 1,2,4-TriazoleAnother heterocyclic ring that can participate in similar interactions. nih.gov
1H-Tetrazole Hydroxamic Acid (-CONHOH)Can act as a hydrogen bond donor and acceptor.

Replacing the tetrazole could lead to molecules with improved pharmacokinetic profiles, as the tetrazole ring, while metabolically stable, can sometimes present challenges in terms of synthesis or absorption. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the activity of newly designed analogs before their synthesis, thereby streamlining the drug discovery process.

Although a specific QSAR model for this exact scaffold was not found in the surveyed literature, studies on related structures highlight the approach. For instance, QSAR analyses on tetrazole and sulfonamide analogs of imidazo[4,5-b]pyridine as angiotensin AT1 receptor antagonists revealed that steric, electrostatic, and electro-topological parameters were primarily responsible for their antihypertensive activity. researchgate.net Similarly, in a study of xanthine oxidase inhibitors, while not a formal QSAR analysis, the systematic modification of an amide portion attached to the 4-alkoxy-3-(1H-tetrazol-1-yl)phenyl core allowed researchers to deduce key structural requirements for potency. nih.gov

A hypothetical QSAR study on this compound derivatives would involve calculating various molecular descriptors for a set of synthesized compounds with known activities. These descriptors could include:

Electronic Descriptors: Hammett constants, partial atomic charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobicity Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

By correlating these descriptors with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive model can be built to guide the design of more potent compounds.

Preclinical Biological Evaluation and Molecular Mechanism of Action of 4 Methoxy 3 1h Tetrazol 1 Yl Aniline Analogs

In Vitro Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

Analogs featuring the core components of 4-methoxy-3-(1H-tetrazol-1-yl)aniline have demonstrated notable potential as anticancer agents. Their mechanism often involves the disruption of fundamental cellular processes required for the growth and proliferation of cancer cells.

Derivatives structurally related to this compound have shown significant cytotoxic effects against a panel of human cancer cell lines. For instance, a novel combretastatin (B1194345) A-4 analog, XSD-7 (3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine), which incorporates a 3-amino-4-methoxyphenyl moiety, displayed potent cytotoxicity against human gastric cancer (SGC-7901) and human cervical carcinoma (HeLa) cells. nih.gov The inhibitory concentration 50 (IC50) values were reported to be 0.11 ± 0.03 µM for SGC-7901 cells and 0.12 ± 0.05 µM for HeLa cells. nih.gov

Similarly, other related heterocyclic structures have been evaluated. A series of 2,7-disubstituted- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives, which can be considered structural analogs, exhibited moderate to potent antiproliferative activity against lung cancer (A549) and HeLa cell lines, among others. nih.gov For example, certain halogen-substituted anilino derivatives of this scaffold showed mean IC50 values as low as 83 nM. nih.gov Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have also been tested, with some compounds showing potent activity against the A549 cell line. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Analogs

Compound/Analog Class Cell Line IC50 Value
XSD-7 SGC-7901 0.11 ± 0.03 µM
XSD-7 HeLa 0.12 ± 0.05 µM

This table presents a summary of the cytotoxic efficacy of compounds structurally related to this compound against various cancer cell lines.

The anticancer activity of these analogs is frequently linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). The analog XSD-7 was found to inhibit microtubule polymerization in both SGC-7901 and HeLa cells. nih.gov This disruption of microtubule dynamics leads to an arrest of the cells in the G2/M phase of the cell cycle, which subsequently triggers apoptosis. nih.gov

Further investigation into the apoptotic pathways revealed that in SGC-7901 cells, XSD-7 induces apoptosis through both the mitochondria-mediated (intrinsic) and the death receptor-mediated (extrinsic) pathways. nih.gov In contrast, for HeLa cells, the apoptosis was primarily induced via the mitochondria-mediated pathway. nih.gov Similarly, other related compounds, such as certain anilino triazolopyrimidines, were shown to cause an accumulation of HeLa cells in the G2/M phase, leading to apoptotic cell death through the mitochondrial pathway. nih.gov The induction of cell cycle arrest and apoptosis is a common mechanism for various heterocyclic anticancer agents, which often involves the modulation of key regulatory proteins. nih.govfrontiersin.org

Antimicrobial Research Focus

The tetrazole moiety is a key structural component in several antimicrobial drugs, and its incorporation into aniline-based structures has yielded compounds with a broad range of antimicrobial activities. researchgate.netisfcppharmaspire.com

Tetrazole-containing compounds have demonstrated significant potential as antibacterial agents. isfcppharmaspire.com Studies on novel imide-tetrazole derivatives have identified lead structures with promising activity against both standard and clinical strains of Gram-positive and Gram-negative bacteria. nih.gov For some of these derivatives, the Minimal Inhibitory Concentration (MIC) values were in the range of 0.8–3.2 μg/mL, which in some cases was more potent than the reference antibiotic, Ciprofloxacin. nih.gov These compounds were particularly effective against Gram-positive Staphylococci and also showed good inhibitory action against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov

The mechanism of action for some tetrazole-based antimicrobials involves the inhibition of essential bacterial enzymes. Certain imide-tetrazoles have been examined as inhibitors of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov

Table 2: Antibacterial Activity of Imide-Tetrazole Analogs

Bacterial Type Strains MIC Range (µg/mL)
Gram-Positive Standard & Clinical Staphylococci 0.8 - 3.2

This table summarizes the minimum inhibitory concentration (MIC) ranges for promising imide-tetrazole compounds against representative bacterial strains.

Infections caused by pathogenic fungi, particularly Candida species, are a growing health concern, especially due to increasing antifungal resistance. nih.govnih.gov Candida glabrata (now also known as Nakaseomyces glabrata) is noted for its increasing incidence and resistance to multiple antifungal agents. nih.gov The tetrazole pharmacophore has been incorporated into molecules designed to combat these pathogens. researchgate.net Research into various heterocyclic compounds has shown their potential as antifungal agents. For instance, xanthorrhizol (B41262) has demonstrated potent activity against biofilms produced by C. glabrata, eradicating viable cells at the adherent growth phase at a concentration of 16 μg/mL. elsevierpure.com While not direct analogs, these studies highlight the potential of targeting these fungal species with novel chemical scaffolds that could include the tetrazole-aniline framework.

The structural motifs found in this compound analogs are also present in compounds investigated for antiviral properties. The tetrazole ring is a component of various compounds that have been screened for activity against a range of viruses, including influenza viruses. researchgate.netnih.gov

For example, certain nonannulated tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov One derivative, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, was found to have a selectivity index twice that of the reference drug rimantadine, suggesting a different mechanism of action. nih.gov Similarly, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which contain an aniline (B41778) group, have been identified as a novel class of agents active against the Respiratory Syncytial Virus (RSV). nih.gov These findings underscore the versatility of the tetrazole and aniline scaffolds in designing molecules with broad antimicrobial potential. mdpi.com

In Vivo Preclinical Pharmacological Investigations in Animal Models (e.g., Tumor Xenograft Models)

While several analogs of this compound have demonstrated significant promise in in vitro studies, particularly as potent antiproliferative agents, the transition of these specific compounds into in vivo animal models, such as tumor xenograft studies, is not extensively documented in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies of 4 Methoxy 3 1h Tetrazol 1 Yl Aniline Systems

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 4-methoxy-3-(1H-tetrazol-1-yl)aniline, might interact with a biological target, typically a protein or enzyme.

Docking simulations of this compound against various therapeutic targets can reveal plausible binding modes. The aniline (B41778) and tetrazole moieties are capable of forming hydrogen bonds, while the methoxy (B1213986) group and the aromatic ring can engage in hydrophobic and van der Waals interactions. The resulting binding poses are ranked based on scoring functions that estimate the binding affinity, often expressed in kcal/mol. Lower binding energies typically indicate more stable ligand-protein complexes.

For instance, in a hypothetical docking study against a kinase, this compound might adopt a conformation where the aniline nitrogen acts as a hydrogen bond donor, and the tetrazole nitrogens act as hydrogen bond acceptors. The methoxyphenyl ring could fit into a hydrophobic pocket of the enzyme's active site.

Table 1: Hypothetical Interaction Energies of this compound with Various Protein Targets

Protein TargetBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Cyclin-Dependent Kinase 2 (CDK2)-8.50.58
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-7.91.45
Epidermal Growth Factor Receptor (EGFR)-7.24.67
Cytochrome P450 3A4 (CYP3A4)-6.89.82

Note: The data in this table is hypothetical and for illustrative purposes.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are crucial for the interaction. These key residues can be involved in hydrogen bonding, electrostatic interactions, or hydrophobic contacts. For example, the tetrazole ring of this compound might form hydrogen bonds with lysine (B10760008) or arginine residues, while the methoxyphenyl group could interact with leucine, valine, or phenylalanine residues. Understanding these interactions is vital for designing more potent and selective inhibitors.

Table 2: Potential Key Amino Acid Interactions for this compound in a Kinase Active Site

Interacting Group of LigandAmino Acid ResidueType of Interaction
Aniline -NH2Aspartic AcidHydrogen Bond (Donor)
Tetrazole Ring (N2, N3)LysineHydrogen Bond (Acceptor)
Methoxy GroupLeucineHydrophobic
Phenyl RingValine, Alaninevan der Waals

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can predict molecular geometry, charge distribution, and reactivity indices. For this compound, DFT can provide insights into its stability, reactivity, and spectroscopic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing information on the conformational flexibility of the ligand and the stability of the protein-ligand complex.

An MD simulation of this compound bound to a protein target can reveal how the ligand adapts its conformation within the binding pocket and the persistence of key interactions. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can assess the stability of the complex. Stable complexes will exhibit smaller fluctuations in their RMSD values.

In Silico ADME Predictions and Physicochemical Property Correlation with Biological Activity

In the early stages of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico tools can predict these properties based on the molecule's structure, saving time and resources. For this compound, various physicochemical properties that influence its ADME profile can be calculated.

Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors are key determinants of a drug's pharmacokinetic behavior. For example, Lipinski's "rule of five" uses these properties to predict the oral bioavailability of a compound. The tetrazole group in this compound is often used as a bioisostere for a carboxylic acid group, which can improve metabolic stability and cell permeability.

Table 3: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight191.19 g/mol Compliant with Lipinski's rule (< 500)
LogP (Lipophilicity)1.85Optimal for cell permeability
Aqueous Solubility (LogS)-2.5Moderately soluble
Hydrogen Bond Donors1 (from aniline)Compliant with Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors5 (from methoxy and tetrazole)Compliant with Lipinski's rule (≤ 10)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeationLowLess likely to cause CNS side effects

Note: The data in this table is hypothetical and based on typical in silico predictions.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methoxy 3 1h Tetrazol 1 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-methoxy-3-(1H-tetrazol-1-yl)aniline in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the methoxy (B1213986) group protons, the amine protons, the aromatic ring protons, and the single proton on the tetrazole ring. The aromatic protons typically appear as a complex multiplet system due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methoxy carbon, the carbons of the aniline (B41778) ring, and the carbon atom within the tetrazole ring. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing further downfield.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle. COSY identifies proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring. HMBC establishes correlations between protons and carbons over two or three bonds, which is vital for unequivocally linking the methoxy group to the correct position on the aniline ring and confirming the attachment point of the tetrazole substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic CHC2-H~7.2-7.4~115-120Ortho to NH₂ and meta to OCH₃
Aromatic CHC5-H~6.8-7.0~110-115Ortho to OCH₃ and meta to NH₂
Aromatic CHC6-H~7.0-7.2~120-125Meta to both OCH₃ and NH₂
Tetrazole CHTz-H~9.0-9.5~140-145Characteristic downfield shift
Methoxy CH₃OCH₃~3.8-4.0~55-60Singlet
Amine NH₂NH₂~4.0-5.0 (broad)N/ABroad signal, exchangeable with D₂O
Aromatic C-NC1N/A~145-150Attached to NH₂
Aromatic C-NC3N/A~125-130Attached to Tetrazole
Aromatic C-OC4N/A~150-155Attached to OCH₃

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, helping to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula. beilstein-journals.org

For this compound (C₈H₉N₅O), the expected monoisotopic mass is approximately 191.0807 Da. In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 192.0880. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected. uni.lu

Analysis of the fragmentation patterns under higher energy conditions (e.g., MS/MS) provides valuable structural information. Plausible fragmentation pathways for this molecule include the loss of dinitrogen (N₂) from the tetrazole ring, a characteristic fragmentation for this heterocycle, or the cleavage of the methyl group from the methoxy substituent.

Table 2: Predicted Mass Spectrometry Data for Adducts of an Isomeric Compound, 3-methoxy-4-(1H-tetrazol-1-yl)aniline uni.lu
AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺192.08798139.1
[M+Na]⁺214.06992149.3
[M+K]⁺230.04386146.3
[M+NH₄]⁺209.11452154.6

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of closely related derivatives illustrates the power of this technique.

For instance, the crystal structure of 4-methoxy-3-(trifluoromethyl)aniline shows an orthorhombic crystal system with the space group Pbca. nih.gov The analysis of such a structure reveals the planarity of the benzene ring and the orientation of its substituents. Similarly, the structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate crystallizes in a monoclinic system (P2₁/n). researchgate.net

These analyses also detail the crucial non-covalent interactions that govern the crystal packing, such as intermolecular hydrogen bonds (e.g., N—H···N, N—H···F) and π-π stacking interactions between aromatic rings. nih.govresearchgate.net This information is vital for understanding the material's properties, such as melting point and solubility. The crystallographic data is typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. beilstein-journals.orgmdpi.com

Table 3: Example Crystallographic Data for Aniline Derivatives
Parameter4-methoxy-3-(trifluoromethyl)aniline nih.gov3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate researchgate.net
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/n
a (Å)5.4140 (11)9.051 (5)
b (Å)14.880 (3)11.526 (5)
c (Å)21.304 (4)10.893 (6)
α (°)9090
β (°)9090.345 (16)
γ (°)9090
Volume (ų)1716.3 (6)1136.5 (10)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether is found in the 1200-1275 cm⁻¹ range. Vibrations corresponding to the C=C bonds of the aromatic ring and the N=N and C=N bonds of the tetrazole ring would also be present in the fingerprint region (below 1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic rings often produce strong signals in Raman spectra, making it particularly useful for analyzing the aniline and tetrazole ring systems. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly amplify the signal of molecules adsorbed onto metallic surfaces, which can be useful for studying this compound at low concentrations or as part of a larger system. researchgate.net

Table 4: Expected Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aniline (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic (C-H)Stretch3000 - 3100
Methoxy (C-H)Stretch2850 - 2960
Aromatic (C=C)Ring Stretch1450 - 1600
Tetrazole RingRing Vibrations (C=N, N=N)1000 - 1500
Aryl Ether (C-O)Asymmetric Stretch1200 - 1275

Applications in Advanced Research and Medicinal Chemistry Beyond the Specific Compound

Utilization as Lead Compounds and Pharmacological Probes in Drug Discovery Pipelines

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org This substitution can enhance metabolic stability, improve lipophilicity, and influence the binding affinity of a molecule to its biological target. The scaffold of 4-methoxy-3-(1H-tetrazol-1-yl)aniline is particularly useful as a starting point, or "lead compound," for the development of novel therapeutics.

Researchers leverage this core structure to synthesize libraries of related compounds, systematically modifying the aniline (B41778) and methoxy (B1213986) groups to explore structure-activity relationships (SAR). A notable example is the design of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.gov In these studies, the aniline group serves as a convenient chemical handle to attach various heterocyclic aromatic amides, while the tetrazole and methoxy groups maintain crucial interactions within the enzyme's active site. One of the most promising compounds from this series, g25 , demonstrated an IC₅₀ value of 0.022 μM, comparable to the drug topiroxostat. nih.gov Molecular docking studies revealed that the imidazole (B134444) NH of this compound forms stable hydrogen bonds with the Glu1261 residue of the xanthine oxidase enzyme. nih.gov

The table below summarizes key findings for related compounds, illustrating the utility of the core scaffold in generating pharmacologically active molecules.

CompoundTargetKey Biological ActivityReference
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivativesXanthine Oxidase (XO)Inhibition of XO for potential treatment of hyperuricemia. Compound g25 showed an IC&#8325;&#8320; of 0.022 &#181;M. nih.gov
General Tetrazole DerivativesVarious (e.g., bacteria, fungi, viruses)The tetrazole moiety is present in over 20 marketed drugs with activities including anticancer, antibacterial, antiviral, and antihypertensive. beilstein-journals.orgbeilstein-journals.org
Thiazole-attached Tetrazole DerivativesBacterial and Fungal StrainsDemonstrated significant antibacterial and antifungal activity. acgpubs.org

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The this compound molecule is a valuable bifunctional synthetic intermediate. The aniline moiety provides a nucleophilic site that can readily undergo a wide range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions. nih.gov This reactivity allows for the straightforward attachment of diverse functional groups and the construction of more complex molecular scaffolds.

At the same time, the 1H-tetrazole ring is generally chemically robust and stable under many reaction conditions used to modify the aniline portion of the molecule. This stability is crucial for multi-step syntheses. Novel synthetic strategies increasingly employ tetrazole-containing building blocks in multicomponent reactions (MCRs), which enable the rapid assembly of complex, drug-like molecules from simple precursors. beilstein-journals.orgbeilstein-journals.org For instance, diversely protected tetrazole aldehydes have been used in Passerini and Ugi reactions to create large libraries of tetrazole-based compounds, demonstrating the versatility of the tetrazole core in generating molecular diversity. beilstein-journals.org The aniline functionality on the target compound makes it an ideal substrate for such synthetic elaborations, serving as a gateway to novel and complex chemical entities.

Integration in Materials Science Research (e.g., Polymers, Metal-Organic Frameworks, Energetic Materials)

The unique chemical structure of tetrazole-aniline derivatives also lends itself to applications in materials science.

Polymers: The aniline group is a classic monomer for the synthesis of polyaniline (PANI), a well-known conducting polymer. nih.gov By using this compound as a monomer or co-monomer, researchers can synthesize new PANI derivatives. researchgate.net The methoxy and tetrazole substituents would project from the polymer backbone, influencing the material's final properties, such as solubility in organic solvents, processability, conductivity, and sensitivity for sensor applications. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The four nitrogen atoms of the tetrazole ring are excellent coordinating agents for metal ions. uva.nl Therefore, derivatives of this compound can be designed as organic linkers for MOF synthesis. The tetrazole portion would bind to the metal centers, while the rest of the molecule would define the size, shape, and chemical environment of the MOF's pores. Such functionalized MOFs are investigated for applications in gas storage, separation, and catalysis. uva.nlnih.gov

Energetic Materials: The high nitrogen content and significant positive heat of formation of the tetrazole ring make it an "energetic" functional group. nih.gov Compounds rich in tetrazole moieties are explored as components of propellants and explosives. rsc.orgresearchgate.net The high proportion of nitrogen atoms leads to the release of large amounts of stable dinitrogen gas (N₂) upon decomposition, a key characteristic of energetic materials. nih.govnih.gov While this compound itself is not a primary explosive, its core structure can be incorporated into more complex, nitrogen-rich molecules designed for energetic applications.

Development of Analytical Methods for the Detection and Quantification of Tetrazole Derivatives in Research Matrices

The characterization, detection, and quantification of this compound and its derivatives in various research matrices (e.g., reaction mixtures, biological samples) rely on standard analytical techniques. The structural confirmation of newly synthesized tetrazole compounds is routinely achieved through a combination of spectroscopic methods. nih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The proton on the tetrazole ring typically appears as a singlet at around δ 9.0 ppm in the ¹H NMR spectrum. acgpubs.org The aromatic, methoxy, and amine protons would have characteristic chemical shifts and coupling patterns, confirming the substitution pattern on the aniline ring. chemistryjournals.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the tetrazole ring include C=N and –N=N– vibrations, typically observed in the 1385-1500 cm⁻¹ region, while bands around 990-1250 cm⁻¹ are characteristic for the CN₄ ring structure. acgpubs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for identifying and quantifying compounds in complex mixtures. acgpubs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary method for separating the compound from impurities and for its quantification. derpharmachemica.com When coupled with a UV detector, HPLC allows for accurate concentration measurements, essential for reaction monitoring and purity assessment.

The table below summarizes the common analytical methods used for the characterization of tetrazole derivatives.

Analytical TechniqueInformation ProvidedTypical Signals/Findings for Tetrazole Derivatives
¹H NMR SpectroscopyElucidation of proton framework and molecular connectivity.Tetrazole proton (singlet, ~9.0 ppm), aromatic protons (multiplets, ~7-8 ppm). acgpubs.org
¹³C NMR SpectroscopyIdentification of all unique carbon atoms in the molecule.Carbon of the tetrazole ring (~154 ppm), methoxy carbon (~56 ppm). chemistryjournals.net
Infrared (IR) SpectroscopyIdentification of functional groups.N=N and C=N stretches (~1385-1500 cm⁻¹), CN₄ ring vibrations (~990-1250 cm⁻¹). acgpubs.org
Mass Spectrometry (MS)Determination of molecular weight and elemental formula.Molecular ion peak [M+H]⁺ corresponding to the calculated mass. acgpubs.org
HPLCSeparation, quantification, and purity assessment.A single major peak indicating the purity of the compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methoxy-3-(1H-tetrazol-1-yl)aniline, and how do reaction conditions influence yield and purity?

  • Microwave-assisted synthesis : Involves reacting primary alcohols/aldehydes with molecular iodine and ammonia to form a nitrile intermediate, followed by cyclization. This method reduces reaction time and improves efficiency compared to classical methods .
  • Classical synthesis : Utilizes 4-methoxyaniline, sodium azide, and catalysts (e.g., ZnCl₂) under reflux. Yields depend on temperature control and stoichiometric ratios of azide precursors .
  • Optimization : Microwave synthesis typically achieves higher purity (>90%) but requires specialized equipment. Classical methods are more accessible but may require post-synthesis purification (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm) and tetrazole ring protons (δ ~8.5–9.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry, highlighting bond angles and torsion angles between the tetrazole and methoxy groups. This is critical for confirming regioselectivity in synthesis .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (191.19 g/mol) and fragmentation patterns .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Solubility data : 19.7 µg/mL at pH 7.4 (aqueous buffer). Poor aqueous solubility necessitates DMSO or ethanol as solvents for in vitro studies, with concentrations kept below 1% to avoid cytotoxicity .
  • Formulation strategies : Use of cyclodextrins or liposomal encapsulation improves bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. methoxy groups) alter the compound’s reactivity and bioactivity?

  • Comparative analysis :

PropertyThis compound4-Methoxy-3-(5-methyltetrazol-1-yl)aniline
Electron effects Methoxy (-OCH₃) donates electrons, enhancing nucleophilic substitutionMethyl (-CH₃) is electron-donating but less polar
Bioactivity Higher binding affinity to histamine H₃ receptors due to polarityReduced solubility but improved metabolic stability .
  • Mechanistic insights : The methoxy group stabilizes intermediates in oxidation reactions (e.g., quinone formation), whereas methyl groups favor reduction pathways .

Q. What computational and experimental approaches elucidate its interaction with biological targets?

  • Molecular docking : Gold or AutoDock software models interactions with enzymes (e.g., cytochrome P450). The tetrazole ring acts as a carboxylic acid bioisostere, mimicking substrates in binding pockets .
  • Kinetic assays : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD values) to receptors like G-protein-coupled receptors (GPCRs) .
  • In vivo validation : Radiolabeled analogs (e.g., ¹⁴C-tagged) track distribution in rodent models .

Q. How can contradictory data on reaction yields or byproducts be resolved?

  • Case study : Discrepancies in oxidation yields (e.g., 30–70% quinone formation) arise from solvent polarity and oxidant choice (H₂O₂ vs. KMnO₄).

  • Resolution : Design a fractional factorial experiment to test variables (temperature, solvent, catalyst). HPLC-MS monitors byproducts (e.g., nitro derivatives) .
    • Advanced analytics : Use LC-NMR to identify transient intermediates during azide cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.